BI 2536

描述

BI 2536 是一种靶向有丝分裂调节蛋白激酶 1 (PLK1) 的小分子抑制剂,PLK1 是一种参与有丝分裂调节的丝氨酸/苏氨酸蛋白激酶。 该化合物因其能够诱导癌细胞周期停滞和凋亡而显示出在癌症治疗方面具有巨大潜力 .

准备方法

BI 2536 通过多步化学过程合成。合成路线涉及中间体的制备,随后在特定反应条件下组合形成最终产物。关键步骤包括:

核心结构的形成: 这涉及合成蝶啶衍生物。

功能化: 引入功能基团,例如环戊基、乙基和甲氧基。

工业生产方法通常涉及优化这些合成路线,以确保高产率和纯度。反应条件严格控制,包括温度、压力和催化剂的使用以促进反应。

化学反应分析

BI 2536 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰 this compound 上的功能基团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所用试剂和特定条件。

科学研究应用

BI 2536 具有广泛的科学研究应用,包括:

癌症研究: this compound 因其抗癌特性而被广泛研究。 .

病毒学: This compound 被发现可以重新激活潜伏的 HIV-1 前病毒,使其成为 HIV 治疗中“冲击和杀灭”策略的潜在候选药物.

作用机制

BI 2536 通过抑制有丝分裂调节蛋白激酶 1 (PLK1) 的活性发挥作用。PLK1 对有丝分裂的进程至关重要,其抑制导致细胞周期在 G2/M 期停滞。这导致癌细胞发生凋亡。 This compound 结合 PLK1 的 ATP 结合位点,阻止其催化活性 .

相似化合物的比较

BI 2536 与其他 PLK1 抑制剂,如沃拉西替布 (BI 6727) 和 GSK-461364A 进行比较。虽然所有这些化合物都靶向 PLK1,但 this compound 由于其对 PLK1 和含有溴结构域蛋白 4 (BRD4) 的双重抑制而具有独特之处。 这种双重抑制增强了其抗癌特性并拓宽了其治疗应用 .

类似化合物

沃拉西替布 (BI 6727): 另一种体内半衰期更长的 PLK1 抑制剂.

GSK-461364A: 一种对 PLK 家族具有选择性的 PLK1 抑制剂.

生物活性

BI 2536 is a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis. This compound has garnered attention for its potential as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and other biological effects in various cancer cell lines.

This compound primarily targets PLK1, leading to several downstream effects on cellular processes:

- Cell Cycle Arrest : Treatment with this compound causes significant accumulation of cells in the G2 phase of the cell cycle. For instance, in SH-SY5Y neuroblastoma cells, the population in G2 phase increased from approximately 12.76% to 63.64% after 24 hours of exposure to 5 nM this compound . Similar results were observed in SK-N-BE(2) cells, where the G2 population rose from 6.06% to 18.94% upon treatment with 10 nM this compound.

- Induction of Apoptosis : The compound has been shown to alter the expression of key genes involved in apoptosis. A study identified that 99 genes were significantly upregulated (>5 fold) following treatment, including BIRC7 and TNFSF10, while 79 genes were downregulated .

- Mitotic Catastrophe : this compound treatment leads to mitotic catastrophe characterized by abnormal mitosis and subsequent cell death. This effect is particularly notable in cancer cells with high PLK1 expression .

Autophagy Modulation

Research indicates that this compound also influences autophagy pathways. The compound has been shown to increase the formation of autophagosomes and alter the expression of autophagy-related genes. Specifically, it was found that treatment resulted in elevated levels of LC3-II, a marker for autophagy, suggesting that this compound may inhibit autophagy through PLK1 inhibition .

Phase II Trials

A randomized Phase II trial evaluated this compound in patients with unresectable advanced exocrine adenocarcinoma of the pancreas. The study involved two dosing regimens:

- 200 mg on Day 1 (n=43)

- 60 mg on Days 1-3 (n=43)

The primary endpoint was the objective response rate (ORR) after treatment . Although results showed some activity, further studies are needed to establish efficacy.

Safety Profile

The safety profile of this compound has been assessed across various studies. In a Phase I study involving different dosing schedules, common adverse events included neutropenia (39% to 58%) and other drug-related side effects .

Case Studies and Findings

Several case studies have highlighted the efficacy of this compound across different types of cancers:

- Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated modest efficacy and acceptable safety for this compound monotherapy in relapsed NSCLC patients .

- Neuroblastoma : In vitro studies have shown that this compound effectively inhibits neuroblastoma cell proliferation and induces apoptosis through PLK1 inhibition .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the primary molecular targets of BI 2536, and how do they influence its mechanism of action in cancer cells?

this compound is a dual inhibitor of PLK1 (IC50 = 0.83 nM) and BRD4 (IC50 = 25 nM). PLK1 inhibition disrupts mitotic processes, leading to G2/M arrest, while BRD4 inhibition suppresses transcription of genes like IFNB. The compound induces apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins (e.g., Bcl-2, cIAP-1) .

Methodological Insight : To assess PLK1 inhibition, use flow cytometry to monitor 4N DNA accumulation (G2/M arrest) in HeLa cells treated with 0–1 µM this compound for 24 hours .

Q. What in vitro assays are recommended to evaluate this compound's anti-proliferative effects?

- Cell viability : Alamar Blue or CCK-8 assays (e.g., IC50 values in neuroblastoma cells range from 5–50 nM) .

- Apoptosis : Annexin V/PI staining and TUNEL assays (e.g., A2780 ovarian cancer cells show increased Annexin V positivity at 10–100 nM this compound) .

- Cell cycle analysis : Propidium iodide staining followed by flow cytometry to detect G2/M arrest .

Q. What dosing regimens are effective for this compound in murine xenograft models?

Intravenous administration of 40–50 mg/kg this compound (weekly or biweekly) significantly reduces tumor volume in HCT116 and BxPC-3 xenografts. Tumor regression correlates with mitotic arrest and apoptosis, validated via histopathology .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound efficacy across different cancer models?

Variability may arise from differences in:

- PLK1 expression levels : Use qPCR or Western blot to correlate PLK1 mRNA/protein levels with drug sensitivity .

- ABC transporter overexpression : Resistance in ABCB1/ABCG2-overexpressing cells (e.g., KB-V-1) can be reversed with inhibitors like verapamil .

- Tumor microenvironment : Assess intratumoral drug penetration using HPLC-MS in models like hepatocellular carcinoma .

Q. What experimental strategies can identify synthetic lethal interactions with this compound?

- Combination therapies : Co-treatment with microtubule destabilizers (e.g., vincristine) enhances apoptosis in this compound-resistant cells by prolonging mitotic arrest .

- CRISPR screens : Identify genes whose knockout sensitizes cells to this compound (e.g., BUB1 activation via SAC checkpoint disruption) .

Q. How do PLK1 mutations confer resistance to this compound, and how can this be overcome?

Mutations like G63S and R136G in PLK1’s kinase domain reduce drug binding. To confirm:

- Generate stable cell lines expressing mutant PLK1 and compare IC50 values with wild-type controls .

- Use structural modeling (e.g., PLK1-BI 2536 co-crystal structures) to design next-generation inhibitors .

Q. What pharmacokinetic parameters should be monitored in preclinical studies?

- Plasma half-life : this compound shows rapid clearance in mice, necessitating frequent dosing .

- Tissue distribution : Quantify drug levels in tumors vs. normal tissues using radiolabeled this compound .

- Metabolite profiling : LC-MS/MS to identify active metabolites in liver microsomes .

Q. Data Interpretation and Translational Challenges

Q. How can transcriptomic analysis elucidate this compound-induced apoptotic pathways?

- PCR arrays : The Human Apoptosis PCR Array (e.g., PAHS-3012Z) revealed upregulation of TNFSF10 and downregulation of LGALS1 in SH-SY5Y neuroblastoma cells after 24-hour treatment .

- RNA-seq : Identify differentially expressed genes in this compound-resistant vs. sensitive clones to uncover compensatory pathways .

Q. What biomarkers predict clinical response to this compound in early-phase trials?

- PLK1 expression : High PLK1 mRNA in neuroblastoma tumors correlates with poor survival and may predict sensitivity .

- Circulating tumor DNA : Monitor PLK1 mutations (e.g., R136G) in plasma as a resistance marker .

Q. Why do some in vivo models show limited efficacy despite strong in vitro activity?

Poor intratumoral drug accumulation and stromal barriers can limit efficacy. Solutions include:

属性

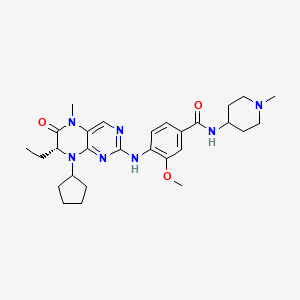

IUPAC Name |

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVPGYIWAGRNI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226442 | |

| Record name | BI 2536 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755038-02-9 | |

| Record name | BI 2536 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755038-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BI 2536 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI 2536 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BI 2536 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BI-2536 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJG22T9C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。